

In-Depth Technical Guide to Lamotrigine-13C3

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Compound of Interest

Compound Name: *Lamotrigine-13C3*

Cat. No.: *B602491*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lamotrigine-13C3**, an isotopically labeled form of the anticonvulsant and mood stabilizer, lamotrigine. This document details its physicochemical properties, safety information, and primary application as an internal standard in quantitative analysis, complete with an exemplary experimental protocol. Furthermore, it elucidates the core mechanism of action of lamotrigine through detailed signaling pathway diagrams.

Core Data Presentation

The following tables summarize the key quantitative data for **Lamotrigine-13C3**. Due to the limited availability of a formal Safety Data Sheet (SDS) specifically for the isotopically labeled compound, safety and toxicological data for the parent compound, lamotrigine, are provided as a reference. The isotopic labeling is not expected to significantly alter the toxicological properties.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₄ Cl ₂ D ₃ N ₅	[1]
Molecular Weight	262.14 g/mol	[1]
Monoisotopic Mass	261.0367454 Da	[1]
CAS Number	1188265-38-4	[1]
Appearance	Solid	N/A
Storage Temperature	-20°C Freezer	[1]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	5	

Toxicological Data (for Lamotrigine)

Parameter	Value	Species
Oral LD50	245 mg/kg	Rat
Oral LD50	205 mg/kg	Mouse

Data for unlabeled Lamotrigine is provided as a proxy, as specific toxicological studies on **Lamotrigine-13C3** are not readily available.

Hazard Information (for Lamotrigine)

Hazard Statement	GHS Classification
Toxic if swallowed	Acute Toxicity, Oral (Category 3)
May cause an allergic skin reaction	Skin Sensitisation (Category 1)
Suspected of damaging the unborn child	Reproductive Toxicity (Category 2)
May cause damage to organs through prolonged or repeated exposure	Specific Target Organ Toxicity, Repeated Exposure (Category 2)

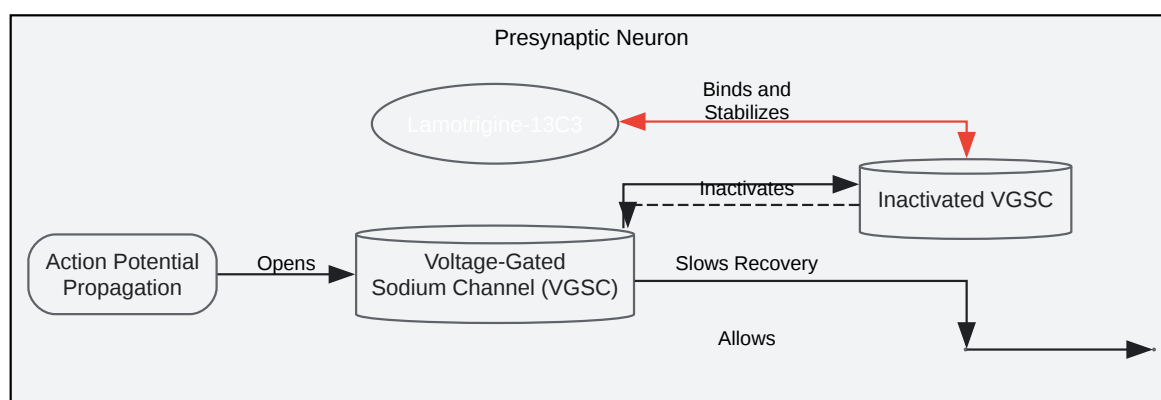
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Mechanism of Action

Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs) and the subsequent reduction of excitatory neurotransmitter release, primarily glutamate. This dual action contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability, which is implicated in both epilepsy and bipolar disorder.

Inhibition of Voltage-Gated Sodium Channels

Lamotrigine exhibits a state-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel over the resting state. This preferential binding means that lamotrigine is more effective at inhibiting neurons that are firing rapidly, a characteristic of seizure activity, while having less effect on normal neuronal activity. By binding to the inactivated channel, lamotrigine slows the recovery from inactivation, thereby reducing the number of available channels to propagate an action potential. Recent structural studies have revealed a dual-pocket binding mechanism for lamotrigine on Nav channels.



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Caption: Lamotrigine's state-dependent blockade of voltage-gated sodium channels.

Inhibition of Glutamate Release

By inhibiting the influx of sodium ions and subsequent neuronal depolarization, lamotrigine indirectly reduces the release of the excitatory neurotransmitter glutamate. Some evidence also suggests that lamotrigine can inhibit voltage-gated calcium channels, which would also contribute to the decreased release of neurotransmitters. The reduction in glutamate release helps to dampen the overall excitability of the neural network.



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Caption: Lamotrigine's inhibition of presynaptic glutamate release.

Experimental Protocols

Lamotrigine-13C3 is primarily used as an internal standard for the quantitative analysis of lamotrigine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.

Quantitative Analysis of Lamotrigine in Human Plasma using LC-MS/MS

This protocol is a representative example for the determination of lamotrigine in human plasma.

1. Materials and Reagents:

- **Lamotrigine-13C3** (Internal Standard)
- Lamotrigine (Analyte)
- Human Plasma (K3EDTA)

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium Formate
- Water (LC-MS grade)
- Solid-Phase Extraction (SPE) Cartridges

2. Sample Preparation:

- Aliquot 300 µL of plasma sample into a polypropylene tube.
- Add 50 µL of the internal standard working solution (**Lamotrigine-13C3** in methanol/water).
- Vortex the sample for 30 seconds.
- Add 400 µL of water and vortex for another 30 seconds.
- Condition an SPE cartridge with 500 µL of methanol followed by 500 µL of water.
- Load the entire sample onto the conditioned SPE cartridge.
- Centrifuge at 1500 rpm for 1 minute to pass the sample through the cartridge.
- Wash the cartridge with an appropriate wash solution.
- Elute the analyte and internal standard with an appropriate elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

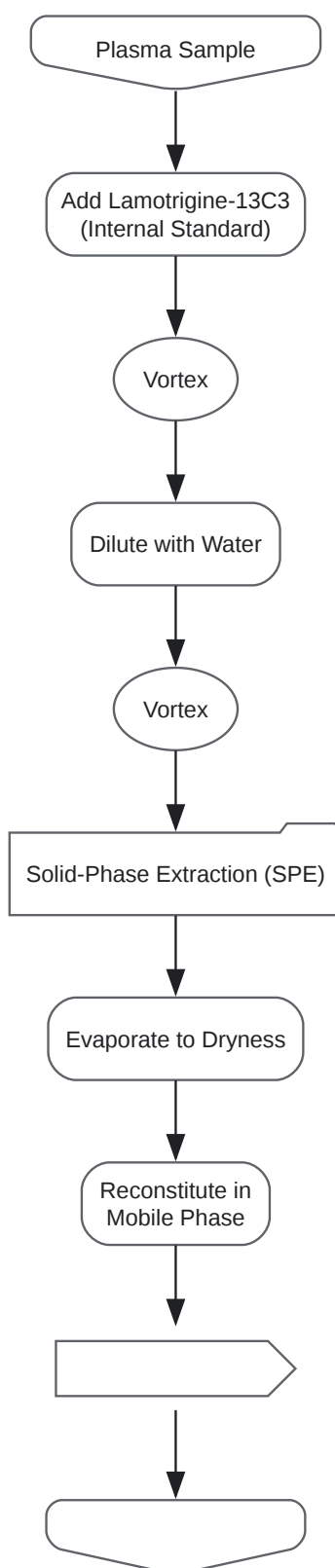
3. LC-MS/MS Conditions:

- LC System: High-Performance Liquid Chromatography (HPLC) system
- Column: Chromolith® SpeedROD; RP-18e column (50–4.6 mm i.d.) or similar

- Mobile Phase: Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)
- Flow Rate: 0.500 mL/min
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Ionization Mode: Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Lamotrigine: m/z 256.1 → 211.3
 - **Lamotrigine-13C3**: m/z 262.1 → 217.2

4. Quantification:

- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of lamotrigine in the unknown samples is then determined from this calibration curve.



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Caption: Experimental workflow for the quantitative analysis of lamotrigine in plasma.

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References

- 1. droracle.ai [droracle.ai]
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